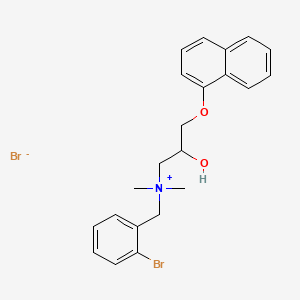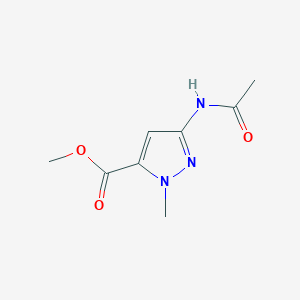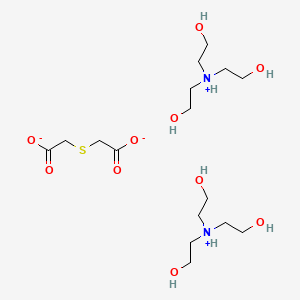
Thiodiacetic acid triethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiodiacetic acid triethanolamine is a chemical compound that combines the properties of thiodiacetic acid and triethanolamine Thiodiacetic acid is known for its sulfur-containing structure, while triethanolamine is a versatile compound used in various industrial and chemical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiodiacetic acid triethanolamine typically involves the reaction of thiodiacetic acid with triethanolamine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through various techniques, such as crystallization or distillation, to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Thiodiacetic acid triethanolamine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in thiodiacetic acid can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydroxyl groups in triethanolamine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Thiodiacetic acid triethanolamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a complexing agent in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the formulation of various industrial products, such as surfactants, corrosion inhibitors, and metal chelating agents.
Wirkmechanismus
The mechanism of action of thiodiacetic acid triethanolamine involves its interaction with molecular targets and pathways in biological systems. The sulfur-containing thiodiacetic acid moiety can interact with thiol groups in proteins and enzymes, potentially modulating their activity. The triethanolamine component can act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiodiglycolic acid: Similar to thiodiacetic acid but with different functional groups.
Diethanolamine: Similar to triethanolamine but with two hydroxyl groups instead of three.
Ethanolamine: A simpler compound with one hydroxyl group and one amine group.
Uniqueness
Thiodiacetic acid triethanolamine is unique due to its combination of sulfur-containing thiodiacetic acid and triethanolamine
Eigenschaften
CAS-Nummer |
87298-95-1 |
|---|---|
Molekularformel |
C16H36N2O10S |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
2-(carboxylatomethylsulfanyl)acetate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/2C6H15NO3.C4H6O4S/c2*8-4-1-7(2-5-9)3-6-10;5-3(6)1-9-2-4(7)8/h2*8-10H,1-6H2;1-2H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
NWGABUNPARSMIM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO.C(C(=O)[O-])SCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


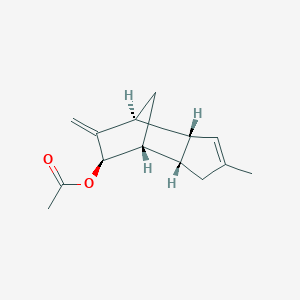
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)
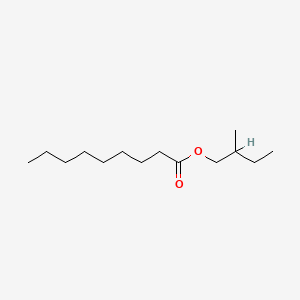


![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
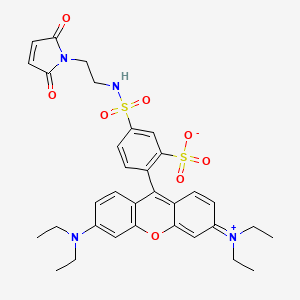
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
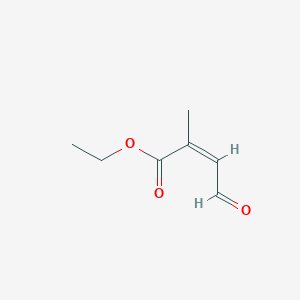
![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)
